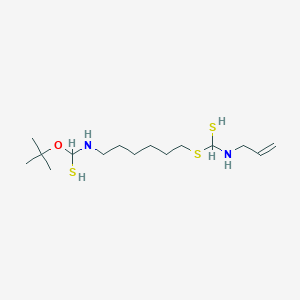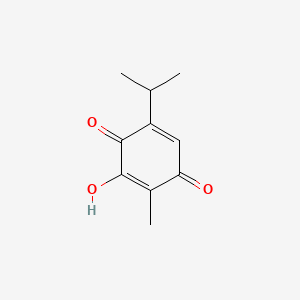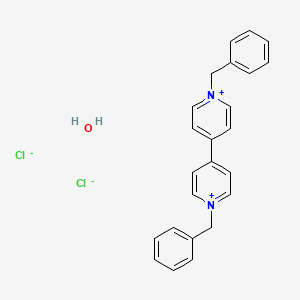
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thia, and diaza groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol typically involves multiple steps, including nucleophilic substitution and ring closure reactions. One common method involves the reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by subsequent ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol involves its ability to interact with metal ions and other molecules through its sulfur and nitrogen atoms. These interactions can influence various molecular pathways and processes, making the compound useful in both biological and chemical contexts .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxo-1,3-dithiol-carboxamides: These compounds share similar sulfur-containing functional groups and have applications in antispasmodic agents and other medicinal chemistry fields.
1,3,4-Thiadiazole-2,5-dithiol: This compound is structurally similar and is used in the synthesis of crown ethers and other complex molecules.
Uniqueness
What sets 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields.
Propiedades
Número CAS |
926644-25-9 |
|---|---|
Fórmula molecular |
C15H32N2OS3 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
(2-methylpropan-2-yl)oxy-[6-[(prop-2-enylamino)-sulfanylmethyl]sulfanylhexylamino]methanethiol |
InChI |
InChI=1S/C15H32N2OS3/c1-5-10-17-14(20)21-12-9-7-6-8-11-16-13(19)18-15(2,3)4/h5,13-14,16-17,19-20H,1,6-12H2,2-4H3 |
Clave InChI |
IXQDJJIVNCIHDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(NCCCCCCSC(NCC=C)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)


![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)

![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)


![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)
